tert-Butyl b-oxo-cyclohexanepropanoate
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Overview
Description
tert-Butyl b-oxo-cyclohexanepropanoate: is an organic compound that belongs to the class of β-keto esters It is characterized by the presence of a tert-butyl group, a cyclohexane ring, and a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl b-oxo-cyclohexanepropanoate typically involves the esterification of β-keto acids with tert-butyl alcohol. One common method is the transesterification of β-keto esters, which can be achieved using catalysts such as iron sulfate or copper sulfate . The reaction conditions often involve moderate temperatures and the use of solvents like tert-butyl acetate.
Industrial Production Methods: In industrial settings, this compound can be produced through the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl b-oxo-cyclohexanepropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in transesterification reactions, where it can be converted to other esters .
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Potassium tert-butoxide (tBuOK) can be used for reductive cleavage reactions.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like Grignard reagents.
Major Products Formed: The major products formed from these reactions include various esters, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl b-oxo-cyclohexanepropanoate is used as a building block for the synthesis of more complex molecules. Its β-keto ester functionality makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It has been studied for its potential use in the synthesis of bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications, including the manufacture of coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-Butyl b-oxo-cyclohexanepropanoate involves its interaction with molecular targets through its β-keto ester functionality. This allows it to participate in various chemical reactions, including nucleophilic addition and substitution. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in these reactions .
Comparison with Similar Compounds
tert-Butyl b-oxo-cyclopropanepropanoate: This compound has a similar structure but with a cyclopropane ring instead of a cyclohexane ring.
tert-Butyl b-oxo-cyclohexaneacetate: Similar to tert-Butyl b-oxo-cyclohexanepropanoate but with an acetate group instead of a propanoate group.
Uniqueness: this compound is unique due to its combination of a cyclohexane ring and a propanoate moiety, which provides distinct chemical properties and reactivity compared to other β-keto esters. Its tert-butyl group also contributes to its stability and steric effects, making it a valuable compound in various chemical applications .
Properties
IUPAC Name |
tert-butyl 3-cyclohexyl-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMYKIIUCQGUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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